molecular formula C10H18ClNO2 B1477704 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 2098014-53-8

3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1477704
CAS No.: 2098014-53-8
M. Wt: 219.71 g/mol
InChI Key: QTLDHOAQZHABAJ-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Biochemical Analysis

Molecular Mechanism

At the molecular level, 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and promoting tissue repair. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Biological Activity

3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer research and neuropharmacology. This article synthesizes current findings on its biological activity, including its cytotoxic effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed high cytotoxicity against MCF-7 breast cancer cells, outperforming the reference drug Tamoxifen in some instances . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly affecting the G2/M phase in cancer cells.

CompoundCell LineIC50 Value (μM)Reference
This compoundMCF-7Not specified
Related Compound AMCF-7<10
Related Compound BHeLa25.9 ± 2.9

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Studies suggest that compounds with piperidine moieties can inhibit key signaling pathways associated with cancer progression, such as the RAS pathway . The presence of a chloro group may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets.

Study on Anticancer Efficacy

A study focusing on a series of piperidine derivatives, including those structurally related to this compound, demonstrated promising results in inhibiting tumor growth in vivo. The compounds were tested on xenograft models of human breast cancer, showing significant tumor regression compared to controls. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. Research indicates that piperidine derivatives can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases. The hydroxyl group in the structure may play a crucial role in enhancing neuroactivity by increasing solubility and receptor binding affinity .

Properties

IUPAC Name

3-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8(13)9-3-2-6-12(7-9)10(14)4-5-11/h8-9,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLDHOAQZHABAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.